3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17435520
InChI: InChI=1S/C17H20N2O3/c1-4-22-16-7-5-11(2)9-14(16)19-17(20)12-6-8-15(21-3)13(18)10-12/h5-10H,4,18H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C17H20N2O3
Molecular Weight: 300.35 g/mol

3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC17435520

Molecular Formula: C17H20N2O3

Molecular Weight: 300.35 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide -

Specification

Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
IUPAC Name 3-amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide
Standard InChI InChI=1S/C17H20N2O3/c1-4-22-16-7-5-11(2)9-14(16)19-17(20)12-6-8-15(21-3)13(18)10-12/h5-10H,4,18H2,1-3H3,(H,19,20)
Standard InChI Key IVHDTPHOZKVLEW-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzamide backbone (C6H5CONH2) with three key substituents:

  • A methoxy group (-OCH3) at the 4-position of the benzene ring.

  • An amino group (-NH2) at the 3-position.

  • An N-(2-ethoxy-5-methylphenyl) group attached to the amide nitrogen, featuring an ethoxy moiety (-OCH2CH3) at the 2-position and a methyl group (-CH3) at the 5-position of the pendant phenyl ring.

This arrangement confers planar geometry to the molecule due to conjugation between the aromatic rings and the amide bond, a feature common to bioactive aryl amides. The molecular formula is C17H20N2O3, with a calculated molecular weight of 300.35 g/mol.

Synthesis and Optimization

Synthetic Pathway

The synthesis of 3-amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide likely follows a multi-step route analogous to related benzamides:

  • Formation of 4-methoxy-3-nitrobenzoic acid: Nitration of 4-methoxybenzoic acid introduces a nitro group at the 3-position.

  • Reduction to 3-amino-4-methoxybenzoic acid: Catalytic hydrogenation or use of reducing agents (e.g., Sn/HCl) converts the nitro group to an amine.

  • Acyl chloride formation: Reaction with thionyl chloride (SOCl2) yields 3-amino-4-methoxybenzoyl chloride.

  • Amide coupling: The acyl chloride reacts with 2-ethoxy-5-methylaniline in the presence of a base (e.g., pyridine) to form the final product.

Yield: Typical yields for similar reactions range from 60–75%, depending on purification methods.

Purification and Analysis

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

  • Purity assessment: Thin-layer chromatography (TLC) with Rf ≈ 0.4 (ethyl acetate/hexane 1:1) and high-performance liquid chromatography (HPLC) purity >95%.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Limited aqueous solubility (<0.1 mg/mL at pH 7) .

  • logP: Calculated partition coefficient (ChemAxon) = 2.8, indicating moderate lipophilicity.

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the amide bond.

Crystallographic Data

Biological Activity and Mechanistic Insights

Hypothesized Targets

Structural similarities to kinase inhibitors and antimicrobial agents suggest potential interactions with:

  • Tyrosine kinases: The planar benzamide scaffold may compete with ATP-binding sites, analogous to imatinib derivatives .

  • Bacterial dihydrofolate reductase (DHFR): Amino-substituted benzamides often disrupt folate synthesis pathways.

In Silico Predictions

  • Molecular docking: Preliminary simulations (AutoDock Vina) indicate moderate affinity (ΔG ≈ -8.2 kcal/mol) for the ABL1 kinase domain (PDB: 2HYY) .

  • ADMET properties: Predicted CYP3A4 inhibition (high risk), moderate blood-brain barrier permeability, and low acute oral toxicity (LD50 > 2000 mg/kg) .

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